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Barium manganate

Cat. No.: B1587168
CAS No.: 7787-35-1
M. Wt: 258.28 g/mol
InChI Key: VQESSEMRXNWKMZ-UHFFFAOYSA-L
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Description

Historical Context of Barium Manganate (B1198562) Discovery and Early Investigations

The foundational understanding of manganate compounds, including barium manganate, can be traced back to the early 19th century. In 1819, Eilhard Mitscherlich's work on crystallographic isomorphism established a crucial link between manganates, sulfates, and chromates, demonstrating that compounds with similar formulas could possess identical crystal structures. This principle provided a theoretical framework for understanding the structure of the tetrahedral manganate ion.

While the precise date for the first synthesis of this compound is not well-documented, it was historically utilized as a pigment known as "manganese blue". wikipedia.org This application, though no longer common on an industrial scale, represents one of the earliest practical uses of the compound. wikipedia.org Early preparative methods often involved the reaction of potassium manganate with a soluble barium salt, a straightforward salt metathesis reaction that yields the insoluble this compound. wikipedia.org

Current Academic Significance and Research Landscape of this compound Chemistry

The current significance of this compound in the academic and research landscape is predominantly centered on its application as a versatile oxidizing agent in organic chemistry. wikipedia.orgresearchgate.net It is known for its ability to efficiently and selectively oxidize a wide range of functional groups. wikipedia.orgx-mol.net Research has shown it to be an effective substitute for manganese dioxide (MnO₂), often providing advantages such as easier preparation and more favorable substrate-to-oxidant ratios. wikipedia.orgoup.com

Key research findings have demonstrated its utility in the following transformations:

Conversion of primary and secondary alcohols to aldehydes and ketones. wikipedia.org

Oxidation of diols to lactones. wikipedia.org

Transformation of thiols to disulfides. wikipedia.org

Conversion of aromatic amines to azo-compounds. wikipedia.org

Oxidation of hydroquinone (B1673460) to p-benzoquinone. wikipedia.org

Oxidation of benzylamine (B48309) to benzaldehyde. wikipedia.orgoup.com

Beyond its role in organic synthesis, the research landscape for this compound is expanding into materials science and catalysis. ontosight.aichemimpex.com Studies are exploring its catalytic activity for the combustion of methane (B114726) and the oxidation of soot, highlighting its potential in environmental applications. acs.orgsciengine.com Furthermore, there is emerging interest in its use for developing electrochemical sensors, in advanced battery technologies, and for environmental remediation efforts. chemimpex.com The synthesis of nanostructured forms, such as this compound nanofibers, represents a recent frontier in the investigation of this compound. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula BaMnO₄
Molar Mass 256.26 g/mol wikipedia.org
Appearance Dark blue, green, or black powder wikipedia.org
Crystal System Orthorhombic
Space Group Pnma
Density 4.85 g/cm³ wikipedia.orgamericanelements.com
Solubility in water Insoluble wikipedia.org

Table 2: Selected Oxidation Reactions Mediated by this compound

Substrate Product
Alcohols Aldehydes/Ketones wikipedia.orgresearchgate.net
Thiols Disulfides wikipedia.orgresearchgate.net
Aromatic Amines Azo-compounds wikipedia.orgresearchgate.net
Hydroquinone p-Benzoquinone wikipedia.orgresearchgate.net
Benzylamine Benzaldehyde wikipedia.orgresearchgate.net

Scope and Objectives of Advanced Research on this compound Systems

Another significant objective is the exploration of this compound in novel material forms. The synthesis and characterization of nanostructured this compound, including nanofibers and nanoparticles, is a burgeoning field. researchgate.net The objective here is to investigate how nanoscale dimensions influence the material's physical and chemical properties, potentially leading to new applications in electronics, biophotonics, and energy storage. chemimpex.comresearchgate.net For instance, its potential use in advanced battery systems is an area of active investigation. chemimpex.com

Furthermore, a continuing objective is to broaden the scope of its application in organic synthesis. Researchers aim to discover new selective transformations that can be mediated by this compound and to develop more practical, large-scale preparation methods for the reagent itself. researchgate.netoup.com This includes the oxidation of complex heterocyclic compounds, which are important scaffolds in pharmaceuticals. The overarching goal is to establish this compound as a more widely used, efficient, and environmentally benign reagent in the chemist's toolkit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaH2MnO4 B1587168 Barium manganate CAS No. 7787-35-1

Properties

CAS No.

7787-35-1

Molecular Formula

BaH2MnO4

Molecular Weight

258.28 g/mol

IUPAC Name

barium(2+);dioxido(dioxo)manganese

InChI

InChI=1S/Ba.Mn.2H2O.2O/h;;2*1H2;;/q;+2;;;;/p-2

InChI Key

VQESSEMRXNWKMZ-UHFFFAOYSA-L

SMILES

[O-][Mn](=O)(=O)[O-].[Ba+2]

Canonical SMILES

O[Mn](=O)(=O)O.[Ba]

Other CAS No.

7787-35-1

Pictograms

Oxidizer; Irritant

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Aspects for Barium Manganate

Solid-State Synthesis of Barium Manganate (B1198562): Parameters and Reaction Pathways

Solid-state synthesis, often termed the ceramic method, involves the high-temperature reaction of solid precursors to yield a crystalline product. This method is valued for its simplicity and scalability. rroij.com

High-Temperature Solid-State Reactions and Crystallization Control for Barium Manganate

High-temperature solid-state reactions are a conventional route for producing this compound and related complex oxides. The synthesis of these materials is often challenging due to the potential for changes in oxygen stoichiometry and the persistence of metastable secondary phases. osti.gov Achieving a high-purity final product requires careful control over several parameters, most notably the annealing temperature and duration. For complex manganates, annealing temperatures exceeding 1400°C are often necessary to yield a phase-pure product. osti.gov

One established method involves heating a mixture of barium nitrate (B79036) (Ba(NO₃)₂) and manganese dioxide (MnO₂) to temperatures between 600 and 630°C. sciencemadness.org Another approach is the fusion of manganese dioxide with potassium hydroxide (B78521) at approximately 350°C, which produces an intermediate dark green potassium manganate (K₂MnO₄). researchgate.net This intermediate can then be reacted with barium hydroxide to form dark blue crystals of this compound, which are subsequently dried at 100°C. researchgate.net

Crystallization control is critical for obtaining the desired phase and properties. The reaction pathway can be influenced by the formation of intermediate phases. For instance, in the synthesis of complex oxides, different precursor combinations can lead to various polytypes, with the final phase fraction being highly dependent on the annealing conditions. osti.gov The use of high-energy ternary oxide phases as precursors, instead of more stable binary oxides, can sometimes facilitate more efficient reactions by avoiding kinetically persistent intermediate compounds. rsc.org

Table 1: Parameters for High-Temperature Solid-State Synthesis of this compound

PrecursorsReaction TypeTemperatureKey ObservationsReference
Barium Nitrate (Ba(NO₃)₂), Manganese Dioxide (MnO₂)Direct Heating600–630°CForms BaMnO₄ directly. sciencemadness.org
Potassium Hydroxide (KOH), Manganese Dioxide (MnO₂)Fusion~350°CForms intermediate Potassium Manganate (K₂MnO₄). researchgate.net
Potassium Manganate (K₂MnO₄), Barium Hydroxide (Ba(OH)₂)Reaction of Intermediate-Forms dark blue crystals of BaMnO₄. researchgate.net
General Complex ManganatesAnnealing>1400°CRequired to achieve high phase purity (>90 wt.%). osti.gov

Influence of Precursor Purity and Stoichiometry on this compound Formation

The purity and stoichiometry of the starting materials are paramount in solid-state synthesis to ensure the formation of a pure target compound and avoid the generation of secondary phases. osti.govresearchgate.net In the synthesis of complex oxides like calcium manganite, mixing stoichiometric quantities of precursor nitrates, carbonates, or oxides is a common practice. researchgate.net However, even with correct stoichiometry, the choice of precursor can dramatically affect the reaction pathway and final product. For example, using BaO₂ instead of BaCO₃ as a barium source for YBCO superconductors drastically reduces reaction time due to its lower decomposition temperature (550°C vs. 1360°C). rsc.org While BaO₂ can be less air-stable, leading to potential inaccuracies in weighing and stoichiometry, the trade-off is a more efficient synthesis. rsc.org

The formation of impurity phases is a common issue when stoichiometry is not precisely controlled or when certain precursors are used. umn.edu In the synthesis of BaCe₀.₂₅Mn₀.₇₅O₃, impurities such as BaCeO₃, CeO₂, and various this compound phases (BaxMnyOz) are often present. osti.gov The selection of precursors can be a strategy to circumvent the formation of stable binary oxides; for instance, using a Ce(III) precursor was hypothesized to facilitate its reaction into the desired ternary compound before it could oxidize into the highly stable CeO₂. osti.gov This highlights that both the elemental ratio and the chemical nature of the precursors dictate the reaction pathway and the purity of the final this compound product.

Mechanochemical Synthesis Approaches for this compound

Mechanochemical synthesis is an alternative solid-state method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. This approach can often produce nanoparticles and can proceed without the need for high temperatures or solvents, aligning with the principles of green chemistry. The process involves the dry-powder grinding of raw materials, which results in the solid-state precipitation of nanoparticles within a solid by-product matrix. colab.ws

This technique has been successfully applied to generate various organometallic reagents and metal oxides. The high-energy impacts in a ball mill create fresh, unpassivated surfaces on the reactant particles, facilitating direct solid-state reactions. While specific literature on the direct mechanochemical synthesis of BaMnO₄ is limited, the principles are widely applicable. For related materials, it has been shown that this method can overcome the challenges of traditional solution-based approaches, which may require the preparation of highly activated metals. The increased surface area and efficient mixing under mechanochemical conditions create a uniform reaction environment, reducing diffusion limitations and often leading to higher reactivity.

Solution-Phase and Hydrothermal Synthesis of this compound

Solution-based methods offer excellent control over stoichiometry, homogeneity, and particle size at lower temperatures compared to solid-state reactions. These techniques include hydrothermal/solvothermal methods, co-precipitation, and sol-gel processes.

Hydrothermal and Solvothermal Methods for this compound Nanostructures

Hydrothermal and solvothermal syntheses involve chemical reactions in aqueous or non-aqueous solvents, respectively, held in a sealed vessel (autoclave) at temperatures above the solvent's boiling point. These methods are particularly effective for producing crystalline nanostructures with controlled morphology. rsc.org

Pure BaMnO₄ has been prepared and subsequently used as a precursor in hydrothermal reactions. researchgate.netresearchgate.net For instance, the hydrothermal treatment of this compound with excess carbon dioxide at 100°C for 1.5 hours can yield barium permanganate (B83412), demonstrating the reactivity and stability of the BaMnO₄ structure under these conditions. researchgate.netresearchgate.net While extensive research on BaMnO₄ nanostructures via this method is not widely reported, the synthesis of related manganese oxides is common. Nanostructured manganese oxides with various morphologies (nanoparticles, urchin-like structures, nanorods) have been synthesized hydrothermally by varying parameters like reaction time and precursor concentration. science.gov The principles are directly applicable to this compound, where control of temperature, pressure, and precursor concentration in the autoclave would allow for the tuning of particle size and crystallinity.

Table 2: Hydrothermal Processing Involving this compound

ReactantSolvent/ReagentTemperatureTimeProductReference
This compound (BaMnO₄)Water, Carbon Dioxide (excess)100°C1.5 hBarium Permanganate (Ba(MnO₄)₂) researchgate.netresearchgate.net
General Metal PrecursorsWater<374°CVariableCrystalline Metal Oxide Nanoparticles

Co-precipitation and Sol-Gel Techniques for this compound Preparation

Co-precipitation is a widely used wet-chemical technique known for its simplicity and high yield in producing pure, fine powders. csu.edu.cn The method typically involves the simultaneous precipitation of multiple cations from a solution. The classic preparation of this compound is a salt metathesis reaction that functions as a co-precipitation process. Here, aqueous solutions of potassium manganate (K₂MnO₄) and barium chloride (BaCl₂) are mixed, causing the insoluble this compound to precipitate out of the solution. colab.ws The precipitate is then filtered, washed, and dried. A variation of this involves reacting potassium permanganate (KMnO₄) with potassium iodide (KI) in the presence of barium chloride (BaCl₂) and sodium hydroxide (NaOH) to yield pure BaMnO₄. researchgate.net In this reaction, KI acts as a reducing agent, NaOH maintains the necessary alkaline conditions to stabilize the manganate ion, and BaCl₂ provides the barium cation for precipitation. researchgate.net

The sol-gel method is another versatile low-temperature process that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. researchgate.net This technique allows for excellent stoichiometric control and homogeneity due to the mixing of precursors at a molecular level. researchgate.net A typical sol-gel process for a metal oxide might involve dissolving metal precursors (like acetates or alkoxides) in a solvent, followed by hydrolysis and condensation reactions to form a gel. rroij.comnih.gov This gel is then dried and calcined at a relatively low temperature to form the final crystalline oxide. While specific sol-gel recipes for BaMnO₄ are not prevalent in the reviewed literature, the method has been used to synthesize related perovskite materials like La₀.₇Ba₀.₃Mn₁-xNixO₃, where BaMnO₃ appeared as a secondary phase, demonstrating the viability of the technique for forming this compound compounds. researchgate.net The sol-gel approach is considered superior for achieving controlled morphology and is a versatile route for synthesizing various metal-oxide nanoparticles. researchgate.net

Table 3: Comparison of Solution-Phase Synthesis Techniques for this compound

TechniqueTypical PrecursorsProcess DescriptionAdvantagesReference
Co-precipitation (Salt Metathesis)Potassium Manganate (K₂MnO₄), Barium Chloride (BaCl₂)Mixing aqueous solutions to precipitate insoluble BaMnO₄.Simple, high yield, effective for insoluble products. colab.ws
Co-precipitation (Redox)Potassium Permanganate (KMnO₄), KI, BaCl₂, NaOHReduction of permanganate to manganate followed by precipitation with Ba²⁺.Yields pure BaMnO₄. researchgate.net
Sol-GelMetal acetates, alkoxides, or nitrates in a solvent.Formation of a colloidal sol, which then gels. The gel is dried and calcined.Excellent homogeneity, stoichiometric control, controlled morphology. researchgate.netresearchgate.netresearchgate.net

Control over Morphology and Particle Size in Solution-Derived this compound

The precise control over the morphology and particle size of this compound (BaMnO₃) is critical for tailoring its properties for specific applications. Solution-based methods, particularly hydrothermal synthesis, offer a versatile platform for achieving this control by carefully manipulating reaction parameters.

A tunable hydrothermal approach for synthesizing single-crystalline BaMnO₃ nanoparticles has been demonstrated, where the influence of various synthesis parameters on the final product's morphology and size was systematically evaluated. acs.org Key factors include the reactor filling volume, alkalinity of the reaction medium, temperature, and reaction time.

The reactor filling volume significantly impacts the shape of the resulting nanoparticles. acs.org For instance, a higher filling volume of around 70% tends to promote the formation of microrods, while lower filling volumes of approximately 40-50% favor the generation of more isotropic particles. acs.org This is likely due to changes in pressure and concentration gradients within the autoclave during the reaction.

Alkalinity, specifically the concentration of potassium hydroxide (KOH), is a crucial parameter for controlling particle size. acs.org Research has shown that higher alkalinity leads to a significant reduction in both the final particle size and the aspect ratio of the nanostructures. acs.org By using a high KOH concentration (e.g., 20 M), average particle diameters as small as 20 nm can be achieved. acs.org

In contrast, temperature and reaction time have a less pronounced effect on the final structural properties. Suitable nanoparticles can be formed at temperatures as low as 150-200 °C and with reaction times as short as 4 to 24 hours. acs.org Another solution-based route, the composite-hydroxide-mediated (CHM) approach, utilizes a molten mixture of sodium hydroxide and potassium hydroxide as both a solvent and a reactant, enabling the synthesis of BaMnO₃ nanorods at approximately 200°C. core.ac.ukaip.org In this method, the length and width of the nanorods can be adjusted by varying the reaction temperature and time. For example, nanorods with a width of 30 nm and a length under 100 nm were synthesized at 200°C for 24 hours. core.ac.uk

The ability to manipulate these parameters allows for the targeted synthesis of BaMnO₃ with desired dimensions, from nanorods to nanoparticles with narrow size distributions. acs.orgcore.ac.uk

Table 1: Influence of Hydrothermal Synthesis Parameters on BaMnO₃ Nanoparticle Morphology and Size

Parameter Effect on Morphology/Size Research Findings
Reactor Filling Volume Influences particle shape. A 70% filling volume favors microrod formation, while 40-50% favors particle formation. acs.org
Alkalinity (KOH Conc.) Crucial for size control; higher alkalinity decreases particle size and aspect ratio. Using 20 M KOH can produce particles with an average diameter of ~20 nm. acs.org
Temperature Minor influence on final structure. Suitable nanoparticles are formed at temperatures of 150-200 °C. acs.org
Time Minor influence on final structure. Reaction times of 4-24 hours are sufficient for nanoparticle formation. acs.org

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer, renewable materials. royalsocietypublishing.org These principles are being applied to the production of this compound to develop more sustainable and environmentally benign synthetic routes. royalsocietypublishing.orgjapsonline.com Key strategies include the use of microwave assistance, solvent-free reaction conditions, and the valorization of waste materials as precursors. royalsocietypublishing.orgtandfonline.comacs.org

Solvent-Free and Microwave-Assisted Preparations of this compound

Solvent-free synthesis represents a significant advancement in green chemistry, as it eliminates the environmental and economic costs associated with solvent use, purification, and disposal. chemistrydocs.come-bookshelf.de this compound has been shown to be a highly efficient oxidizing agent for the oxidative coupling of thiols to their corresponding disulfides under solvent-free conditions at room temperature. tandfonline.com This method offers excellent yields and avoids the need for solvents, making the process cleaner and more straightforward. tandfonline.comresearchgate.net

Microwave-assisted synthesis is another green technique that offers substantial benefits, including dramatically reduced reaction times, lower energy consumption, and often higher product yields compared to conventional heating methods. acs.orgresearchgate.net The use of microwave irradiation with this compound as an oxidant has been successfully employed in the synthesis of 2,4,6-triarylpyrimidines and in the oxidative cyclization of diols to form lactones. researchgate.nettandfonline.comresearchgate.net These microwave-assisted reactions are significantly faster and more efficient than traditional methods, establishing a rapid and greener route to these valuable organic compounds. researchgate.net The combination of microwave heating with green solvents like water or ionic liquids, or in solvent-free conditions, further enhances the sustainability of these synthetic protocols. acs.org

Sustainable Precursor Utilization and Waste Valorization in this compound Production

A key aspect of sustainable chemistry is the use of renewable or waste-derived feedstocks. royalsocietypublishing.org In the context of this compound synthesis, this involves exploring alternative sources for its constituent elements, particularly manganese. One innovative and sustainable approach involves the recovery of manganese from spent zinc-manganese dioxide dry cells.

This process of "waste valorization" transforms a waste disposal problem into a resource opportunity. researchgate.net In this method, manganese and zinc are recovered from used batteries by fusing them with potassium hydroxide. This treatment yields potassium manganate (K₂MnO₄), a direct precursor for this compound. wikipedia.org The resulting potassium manganate can then be reacted with a barium salt, such as barium chloride, via a simple salt metathesis reaction to precipitate the desired this compound. wikipedia.org This route not only provides a sustainable method for producing this compound but also contributes to resource recycling and the minimization of hazardous waste from batteries.

Nanostructured this compound Synthesis and Fabrication Techniques

The fabrication of this compound into nanostructured forms, such as nanofibers, nanoparticles, and thin films, is crucial for its application in advanced electronics and catalysis, owing to their high surface-area-to-volume ratio and unique properties. researchgate.net Various specialized techniques have been developed to engineer these materials at the nanoscale.

Electrospinning for this compound Nanofibers

Electrospinning is a versatile and widely used technique for producing continuous nanofibers from a variety of materials, including polymers and ceramic precursors. nih.gov this compound (BaMnO₃) nanofibers have been successfully synthesized for the first time using this method. researchgate.net The process involves the electrospinning of a polymer solution containing the metal precursors, followed by a heat treatment (calcination) step to remove the polymer and crystallize the inorganic nanofibers. researchgate.netdntb.gov.ua

In a typical synthesis, a solution containing polyvinylpyrrolidone (B124986) (PVP), barium acetate (B1210297), and manganese acetate is used. researchgate.net The concentration of the polymer (PVP) is a critical parameter, playing a significant role in the formation, uniformity, and diameter of the resulting fibers. researchgate.net After spinning, the composite fibers are subjected to calcination. The temperature of this heat treatment determines the final characteristics of the BaMnO₃ nanofibers. At low temperatures, the fibers are amorphous. Crystallization into the this compound phase begins at around 400°C, with a single-phase material being formed at approximately 700°C. researchgate.net The calcination process also induces porosity and causes the fibers to shrink, reducing their average diameter from around 400 nm to about 100 nm. researchgate.net These final porous nanofibers are composed of individual grains with sizes ranging from 15 to 30 nm. researchgate.net

Table 2: Synthesis and Characteristics of Electrospun this compound Nanofibers

Parameter Precursors/Conditions Outcome
Spinning Solution Polyvinyl pyrrolidone (PVP), Barium Acetate, Manganese Acetate Formation of uniform composite nanofibers. researchgate.net
PVP Concentration Varied Affects uniformity, homogeneity, and diameter of fibers. researchgate.net
Calcination Temp. ~400 °C Formation of this compound crystalline phase begins. researchgate.net
Calcination Temp. 700 °C Formation of single-phase, highly porous nanofibers. researchgate.net
Final Fiber Diameter After 700 °C calcination Reduced to ~100 nm. researchgate.net
Crystallite Size After 700 °C calcination Average size of about 20 nm. researchgate.net

Design and Engineering of this compound Nanoparticles and Films

Beyond nanofibers, the engineering of this compound as nanoparticles and thin films is essential for various applications. Different synthetic strategies are employed to control the dimensionality and properties of these nanostructures.

Nanoparticles and Nanorods: Single-crystalline BaMnO₃ nanorods have been synthesized via a one-step, low-cost, and scalable composite-hydroxide-mediated (CHM) method. aip.org This approach involves the reaction of a metallic salt and a metallic oxide in a molten mixture of potassium hydroxide and sodium hydroxide at around 200°C, without the need for organic capping agents. core.ac.ukaip.org This method provides a convenient route for the mass production of manganite nanostructures. core.ac.uk Hydrothermal synthesis also offers excellent control over nanoparticle dimensions, with parameters like alkalinity and reactor volume dictating the final size and shape, enabling the production of nanoparticles with average diameters down to 20 nm. acs.org

Thin Films: The fabrication of thin films requires different techniques, such as pulsed laser deposition (PLD). This method has been used to grow thin films of related perovskite materials like barium titanate (BTO) on various electrode substrates. tandfonline.com While specific research on BaMnO₃ films using this exact method is less common in the provided context, the principles are transferable. PLD allows for the epitaxial growth of thin films with controlled thickness, often in the range of tens of nanometers. tandfonline.com The properties of these films, including morphology and crystalline quality, are highly dependent on deposition conditions and post-deposition treatments like annealing. tandfonline.com Such techniques are critical for integrating materials like this compound into microelectronic devices.

Structural Elucidation and Electronic Properties of Barium Manganate Phases

Crystallographic Analysis of Barium Manganate (B1198562) Polymorphs and Derivatives

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in barium manganate, providing insights into its structure-property relationships.

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail in structure determination, revealing exact atomic positions, bond lengths, and bond angles. uhu-ciqso.esntu.edu.sguwaterloo.ca For this compound, SC-XRD studies have been instrumental in characterizing its polymorphs. One common form of this compound crystallizes in an orthorhombic structure, which is isomorphous with barium sulfate (B86663) (BaSO₄). wikipedia.org This structure is characterized by a tetrahedral arrangement of oxygen atoms around the manganese atom.

The Mn-O bond lengths in the tetrahedral MnO₄²⁻ unit are consistently measured at approximately 1.66 Å. wikipedia.org The barium atoms are in a 12-coordinate geometry, bonded to ten oxygen atoms with varying bond distances. This detailed structural information is crucial for understanding the stability and reactivity of the compound. The quality of the single crystal is paramount for obtaining high-resolution data, with ideal crystals being well-formed and free of twinning or other defects. uhu-ciqso.es

Table 1: Single-Crystal Crystallographic Data for Orthorhombic this compound

Parameter Value Reference
Crystal System Orthorhombic
Space Group Pnma
a (Å) Not Specified
b (Å) Not Specified
c (Å) Not Specified
Mn-O Bond Length (Å) 1.65 - 1.67
Ba-O Bond Distances (Å) 2.75 - 3.19
Coordination Geometry (Mn) Tetrahedral wikipedia.org
Coordination Geometry (Ba) 12-coordinate

Powder X-ray diffraction (PXRD) and neutron diffraction are powerful techniques for identifying crystalline phases and refining their structures, especially for materials available as polycrystalline powders. ntu.edu.sgrigaku.com For this compound, PXRD is routinely used to confirm the synthesis of the desired phase and to identify any impurities. The diffraction pattern serves as a unique "fingerprint" for the specific crystal structure. ntu.edu.sg

Neutron diffraction provides complementary information, particularly in distinguishing between atoms with similar X-ray scattering factors and in determining the positions of light atoms like oxygen. Studies on related manganite systems, such as YBaMn₂O₆ and Ba₃Mn₂O₈, have demonstrated the power of neutron diffraction in refining complex crystal structures and understanding magnetic ordering. researchgate.net For instance, in Ba₃Mn₂O₈, neutron powder diffraction data established a hexagonal structure with two distinct barium sites and a slightly distorted tetrahedral environment for manganese. researchgate.net Similarly, combined X-ray and neutron diffraction have been used to refine the crystal structures of complex barium manganese oxides like Ba₆Mn₄MO₁₅ (M = Cu, Zn). acs.org

Table 2: Diffraction Techniques for this compound Analysis

Technique Application Key Information Obtained
Powder X-ray Diffraction (PXRD) Phase identification, purity assessment, lattice parameter refinement Crystal system, space group, lattice constants, phase quantification rigaku.com
Powder Neutron Diffraction Structural refinement, magnetic structure determination Precise oxygen positions, magnetic ordering, cation distribution researchgate.netacs.org

Structural distortions and phase transitions are common in manganite perovskites and related compounds, often driven by changes in temperature, pressure, or composition. These transitions can significantly alter the material's electronic and magnetic properties. In many manganites, the Jahn-Teller effect, which describes the geometric distortion of non-linear molecules in certain electronic situations, is a key driver of structural changes. researchgate.net

For example, in the Pr₁-ₓBaₓMnO₃ system, the substitution of praseodymium by barium influences the Jahn-Teller distortion and induces structural phase transitions. researchgate.net Similarly, studies on YBaMn₂O₆ have revealed successive phase transitions and anomalous octahedral distortions, which are linked to charge and orbital ordering phenomena. While specific studies on phase transitions in BaMnO₄ are not as extensively documented in the provided context, the principles observed in these related barium-containing manganites suggest that BaMnO₄ systems could also exhibit subtle structural distortions or phase transitions under specific conditions. These could be investigated by temperature-dependent diffraction studies.

Powder X-ray and Neutron Diffraction for Phase Identification and Refinement of this compound

Advanced Spectroscopic Characterization of Manganese Oxidation States and Coordination Environments in this compound

Spectroscopic techniques provide crucial information about the electronic structure, including the oxidation state and local coordination environment of the manganese ions in this compound.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for probing the electronic state of elements in a material. carleton.eduthermofisher.comnih.gov XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, which are characteristic of the element and its chemical (oxidation) state. thermofisher.com For this compound, the manganese is in the +6 oxidation state. wikipedia.orgcitychemical.com XPS can confirm this by measuring the binding energy of the Mn 2p core level. The binding energies of the Ba 3d and O 1s peaks can also be analyzed to provide a complete picture of the surface composition and chemistry. researchgate.net

XAS, on the other hand, provides information about the oxidation state and the local coordination geometry (bond lengths and coordination number) of the absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the local atomic structure.

Table 3: Spectroscopic Techniques for Electronic State Analysis of this compound

Technique Information Probed Key Findings for Manganates
X-ray Photoelectron Spectroscopy (XPS) Core-level electron binding energies, elemental composition, oxidation state at the surface Confirms the +6 oxidation state of Mn in BaMnO₄; identifies surface species. thermofisher.comnih.govresearchgate.net
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, bond distances Determines Mn oxidation state and local geometry around the Mn atoms.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Since Mn(VI) in the manganate ion (MnO₄²⁻) has a d¹ electronic configuration, it is EPR active. researchgate.net EPR studies can provide detailed information about the electronic structure and the local environment of the Mn(VI) ion. The g-tensor and hyperfine coupling constants obtained from EPR spectra are sensitive to the symmetry of the manganese site and the nature of its bonding with the surrounding oxygen atoms. researchgate.net EPR has been used to characterize Mn⁶⁺ in various host lattices, revealing insights into its electronic ground state. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that probes the local environment of specific nuclei. While direct ⁵⁵Mn NMR studies on BaMnO₄ are not widely reported in the provided context, NMR of other nuclei, such as ¹³⁵Ba and ¹³⁷Ba, could provide information about the barium environment and any structural changes. aps.orgwebelements.com In related manganese compounds, ⁵⁵Mn NMR has been used to study different manganese oxidation states (Mn²⁺ and Mn³⁺) and their distribution in the crystal lattice. capes.gov.br Such studies could, in principle, be applied to derivatives or doped versions of this compound to understand the local structure and electronic effects.

Vibrational Spectroscopy (FTIR, Raman) for Elucidating Chemical Bonds in this compound

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the chemical bonds and local structure of this compound phases. nanografi.comnih.gov These methods detect the characteristic vibrational modes of atoms within a molecule or crystal lattice, providing a molecular "fingerprint" that reveals details about bond strength, symmetry, and coordination environments. nanografi.com While FTIR measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that modulate the molecule's polarizability. gatewayanalytical.com

In the context of this compound, these techniques are crucial for distinguishing between different polymorphs and oxidation states of manganese. For instance, in this compound(VI), the active species is the manganate(VI) ion (MnO₄²⁻). researchgate.net Raman and IR spectroscopy can identify the characteristic vibrational modes of the Mn-O bonds within this tetrahedral anion, which typically appear in the 750–850 cm⁻¹ range.

Studies on specific phases, such as the 15R-type hexagonal BaMnO₃, have utilized Raman spectroscopy to investigate spin-phonon coupling. arxiv.org Temperature-dependent Raman spectra of this material revealed an extensive renormalization of the spectrum at magnetic ordering temperatures (230 K and 330 K), indicating a strong correlation between the optical phonons and the material's magnetoelectric properties. arxiv.org The appearance of new Raman modes in the magnetically ordered phases and anomalous temperature-dependent shifts of certain phonons point to local lattice distortions and magnetostriction effects. arxiv.org

FTIR analysis has been used to characterize BaMnO₃ nanofibers, confirming the formation of the desired crystalline phase. researchgate.net Furthermore, in studies of oxidation reactions using this compound, IR spectroscopy has been instrumental in showing the reduction of the active Mn(VI)O₄²⁻ species to Mn(IV)O₃²⁻ after the reaction. researchgate.net Although the strong absorption bands of supports can sometimes overlap with those of the manganese oxide in catalyst systems, FTIR can still provide valuable supporting evidence for the phases present. rsc.org

The table below summarizes typical vibrational modes observed in manganese oxides, which are relevant for the analysis of this compound spectra.

Vibrational Mode (cm⁻¹)Assignment/CompoundTechniqueReference
~650Mn–O lattice vibrations in MnO₂Raman
685Motion of FeO₅ bipyramidal group (A₁g) in Barium FerriteRaman researchgate.net
750-850Mn-O vibrational modes in MnO₄²⁻Raman/IR
592, 547, 435Symmetric stretching of (Fe-O) in Barium FerriteFTIR researchgate.net

Note: This table includes data from related barium compounds and manganese oxides to provide a comparative context for the vibrational modes in this compound.

Theoretical and Computational Investigations of this compound Electronic Structure

Density Functional Theory (DFT) Calculations on this compound Electronic Band Structure and Orbital Interactions

Density Functional Theory (DFT) has become a well-established theoretical approach for investigating the electronic structure of transition metal oxides like this compound. rsc.org DFT calculations provide fundamental insights into the electronic band structure, density of states (DOS), and the nature of orbital interactions that govern the material's properties.

For cubic perovskite BaMnO₃, DFT studies have been performed using methods like the full-potential linear augmented plane wave (FPLAPW). aip.orgaip.org These calculations have explored the electronic properties of both bulk BaMnO₃ and its surfaces. aip.org A key finding is the significant influence of the on-site Coulomb interaction (U) for the Mn 3d orbitals. aip.org Standard DFT approximations can underestimate electron correlation, but including a Hubbard U term (as in the LSDA+U method) provides a more accurate description. aip.org Calculations show that the inclusion of U has a profound effect on the electronic state distribution of the Mn⁴⁺ 3d orbitals, directly influencing properties like half-metallicity. aip.org

The analysis of the partial density of states (PDOS) reveals the nature of orbital hybridization. In BaMnO₃, there is strong hybridization between the Mn 3d states and the O 2p states, forming the valence and conduction bands near the Fermi level. arxiv.org Studies on BaMnO₃/BaTiO₃ superlattices further confirm these interactions. aip.org

Recent DFT investigations have also explored the effects of proximity-induced interactions in BaMnO₃ heterostructures. arxiv.orgresearchgate.netarxiv.org In a BaMnO₃|KTaO₃ heterostructure, DFT calculations revealed a pronounced Rashba-like splitting in the Mn 3d bands near the Fermi level. arxiv.orgresearchgate.net This effect is induced by the proximity to the Ta 5d orbitals of the KTaO₃ substrate, demonstrating a way to engineer strong spin-orbit coupling in an antiferromagnetic material. arxiv.orgresearchgate.net The analysis of 3D band dispersions and projected spin textures confirmed the linear Rashba nature of this spin-orbit coupling. arxiv.org

DFT has also been used to study the electronic structure of the manganate(VI) ion (MnO₄²⁻) in this compound(VI) sulphate, also known as manganese blue. rsc.orgresearchgate.net Time-dependent DFT (TD-DFT) calculations have been successfully used to describe the absorption properties and excited states of the manganate anion. rsc.org

The table below presents a summary of key findings from DFT studies on this compound.

SystemDFT MethodKey FindingsReference(s)
Cubic BaMnO₃ (bulk)FPLAPW (LSDA+U)On-site Coulomb interaction (U) is crucial for describing Mn 4⁺ 3d states; strong influence on half-metallic properties. aip.org
Cubic BaMnO₃ (001) SurfaceFPLAPW (LSDA)BaO-terminated surface exhibits half-metallic character. aip.org
BaMnO₃|KTaO₃ HeterostructureDFTPronounced Rashba spin-orbit splitting in Mn 3d bands due to proximity to Ta 5d orbitals. arxiv.orgresearchgate.netarxiv.org
This compound(VI) SulphateTD-UB3LYPGood description of absorption properties for the MnO₄²⁻ anion. rsc.org

Quantum Chemical Modeling of Localized States and Defects in this compound

Quantum chemical modeling provides a microscopic understanding of how localized electronic states and crystalline defects influence the properties of materials like this compound. These calculations, often based on DFT within a supercell model, can elucidate the structural and electronic consequences of defects such as vacancies and dopants. researchgate.net

In manganites, the creation of an oxygen vacancy leads to the localization of electrons on the neighboring manganese ions to maintain charge neutrality. acs.org DFT calculations that vary the Hubbard U parameter have been used to investigate this electron localization behavior. acs.org Studies on AMnO₃ perovskites (where A = Ca, Sr, Ba) show that a higher degree of electron localization leads to an increase in chemical expansion in the manganites. acs.org This localization behavior is attributed to the interplay between the B-site (Mn)–O bond covalency and the stability of the reduced manganese cation. acs.org

Modeling of defect complexes is also crucial. For instance, in related perovskites like Mn-doped SrTiO₃, DFT calculations combined with experimental data have been used to determine the coordination environment and charge-compensation mechanisms for various Mn oxidation states. acs.org When Mn³⁺ substitutes for Ti⁴⁺, charge compensation is achieved through the formation of oxygen vacancies, leading to the formation of defect complexes like (Mn'Ti–V••O–Mn'Ti)x. acs.org Such detailed knowledge of defect chemistry is essential for designing functional oxides. acs.org

The supercell approach is commonly used for modeling localized defects. researchgate.net In this method, a periodic crystal structure is simulated by a large unit cell (the supercell) containing the defect. The choice of supercell size is critical to ensure that the interactions between the defect and its periodic images are minimized and that the electronic structure of the perfect crystal is accurately reproduced. researchgate.net This methodology allows for the detailed study of how defects alter the local symmetry and electronic states of the crystal. researchgate.net

Defect Chemistry, Non-Stoichiometry, and Their Impact on this compound Properties

Oxygen Vacancies and Cationic Non-Stoichiometry in this compound Lattices

Defect chemistry plays a pivotal role in determining the properties of perovskite oxides like this compound. The ability of the BaMnO₃ lattice to accommodate non-stoichiometry, primarily through oxygen vacancies and cation substitutions, is fundamental to its functionality in various applications. mdpi.com

Oxygen vacancies are a common type of point defect in perovskites. Their formation is often linked to the charge compensation required by aliovalent cation substitution on either the A-site (Ba) or B-site (Mn). mdpi.com For example, in copper-doped BaMn₁₋ₓCuₓO₃, XPS results have shown that as the Cu(II) content increases, the amount of Mn(III) also increases relative to Mn(IV). rsc.org To maintain electroneutrality for this substitution, the structure generates a higher concentration of oxygen vacancies. rsc.org The creation of these vacancies can significantly influence the material's properties. researchgate.net

Cationic non-stoichiometry, where the ratio of A-site to B-site cations deviates from the ideal 1:1, can also occur. Perovskites like LaMnO₃ are known to accommodate vacancies on both La and Mn sites, which in turn alters the Mn⁴⁺/Mn³⁺ ratio and defect structure. researchgate.net While pure BaMnO₃ can be difficult to synthesize without secondary phases, partial cationic substitution is often employed to stabilize the desired structure and properties. researchgate.net For example, the free energy of reduction, which is directly related to the formation of oxygen vacancies, has been shown to be a critical factor in the temperature- and pressure-dependent phase transitions in barium manganates. aps.org

The concentration and type of defects can be controlled by synthesis conditions, such as temperature and oxygen partial pressure. researchgate.net In related materials like Mn-doped BaTiO₃, the defect structure is highly dependent on the oxygen activity during high-temperature processing. researchgate.net

The table below summarizes defect mechanisms in this compound and related perovskites.

SystemDopant/DefectCompensation MechanismConsequenceReference(s)
BaMn₁₋ₓCuₓO₃Cu(II) for Mn(IV)/Mn(III)Increase in Mn(III) concentration and formation of oxygen vacancies.Enhanced redox properties. rsc.org
BaCo₁₋ₓMnₓO₃₋δMn for CoChange in oxygen vacancy formation energy.Tunable thermochemical redox temperature. nih.gov
AMnO₃ (A=Ca, Sr, Ba)Oxygen Vacancy (V••O)Reduction of two Mn⁴⁺ to Mn³⁺.Chemical expansion. acs.org
Mn-doped SrTiO₃Mn³⁺ for Ti⁴⁺Formation of one oxygen vacancy per two Mn³⁺ ions.Creation of (Mn'Ti–V••O–Mn'Ti)x defect complexes. acs.org

Influence of Defects on Charge Transport and Redox Behavior in this compound

The presence of defects, particularly oxygen vacancies, has a profound impact on the charge transport and redox properties of this compound. These defects are not merely imperfections but are integral to the mechanisms governing ionic and electronic conductivity and catalytic activity.

Oxygen vacancies act as charge carriers and facilitate the mobility of lattice oxygen. rsc.org In copper-doped BaMnO₃, the increased concentration of oxygen vacancies enhances the reducibility of the manganese species and improves the mobility of lattice oxygen, leading to better catalytic performance for NO oxidation. rsc.org The motion of ionized oxygen vacancies is a key mechanism for ionic conduction, especially at high temperatures. researchgate.net Studies on related perovskites have shown that the activation energy for charge transport can be directly linked to the movement of single or doubly charged oxygen vacancies. researchgate.net

The redox behavior of this compound is intrinsically linked to its defect chemistry. The ability of manganese to exist in multiple oxidation states (e.g., Mn³⁺, Mn⁴⁺) allows the material to release and uptake oxygen, a process mediated by the formation and annihilation of oxygen vacancies. The energy required to form these vacancies can be tuned by doping. For instance, in the BaCo₁₋ₓMnₓO₃₋δ system, increasing the manganese content (x) leads to a higher oxygen vacancy formation energy, which in turn results in a linear increase in the material's reduction temperature. nih.gov This demonstrates that defects can be engineered to control the thermodynamic properties for applications like thermochemical energy storage. nih.gov

Oxidative Reactivity and Reaction Mechanisms of Barium Manganate in Organic Synthesis

Mechanistic Studies of Barium Manganate-Mediated Oxidations

Barium manganate (B1198562) (BaMnO₄) is a notable oxidizing agent in organic synthesis, recognized for its distinctive reactivity. The manganese in this compound exists in the +6 oxidation state, which is key to its oxidative capabilities. The mechanism of oxidation is believed to involve the coordination of the substrate to the Mn(VI) center, followed by the elimination of the oxidized product and the reduction of manganese to a lower oxidation state, likely Mn(IV).

Proposed Reaction Pathways for Alcohol Oxidation by this compound

The oxidation of alcohols to carbonyl compounds by this compound is a cornerstone of its application in organic synthesis. While the precise mechanism is not definitively established, it is generally proposed that the reaction initiates with the coordination of the alcohol to the manganese (VI) atom. This is followed by an elimination step that forms the corresponding aldehyde or ketone and reduces the manganese to manganese (IV).

A free radical mechanism has also been proposed for the oxidation of organic substrates by this compound. researchgate.net This proposal is supported by IR, X-ray diffraction analysis, and XPS studies of fresh and used this compound, which indicate that the active species, Mn(VI)O₄²⁻, is reduced to Mn(IV)O₃²⁻ during the redox reaction. researchgate.net

Stereochemical Aspects and Selectivity Control in this compound Oxidations

This compound exhibits notable selectivity in its oxidation reactions. It can effectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. acsgcipr.org A key aspect of its utility is its selectivity for certain types of alcohols. For instance, it preferentially oxidizes allylic, benzylic, and propargylic alcohols. x-mol.netharvard.edu

One of the advantages of this compound is its ability to perform oxidations without isomerizing double bonds in allylic alcohols; both cis and trans allylic alcohols are oxidized at the same rate. vanderbilt.edu This characteristic is crucial for maintaining the stereochemical integrity of the substrate during oxidation. Furthermore, in tandem oxidation-Wittig reactions using nanocrystalline this compound, good stereoselectivity (E/Z) for the Wittig products has been achieved. cgl.org.cn

Role of Solvent and Additives in this compound Reaction Kinetics

The choice of solvent plays a significant role in the kinetics of this compound oxidations. While these reactions are often carried out in aprotic solvents like dichloromethane (B109758), solvent-free conditions have also been effectively employed. harvard.eduresearchgate.net Solvent-free oxidations of benzylic and aromatic allylic alcohols using this compound can be efficient, though they may require longer reaction times compared to reactions with manganese dioxide. researchgate.net

The polarity and dielectric constant of the solvent can influence intermolecular interactions between the substrate and the oxidant, thereby affecting the reaction kinetics. mdpi.com For instance, in the related precipitation of barium sulfate (B86663), the use of organic solvents like ethanol (B145695) and propan-1-ol in water mixtures was found to alter the nucleation and crystal growth rates due to changes in solvent polarity. mdpi.com While this is a different reaction, it highlights the general principle that solvent properties can significantly impact reaction kinetics involving barium salts.

Additives can also modulate the reactivity of this compound. For example, a solid mixture of BaMnO₄, Al₂O₃, and CuSO₄·5H₂O has been used to selectively oxidize secondary hydroxy groups in the presence of primary ones. researchgate.net

Intermediates and Transition States in this compound Redox Chemistry

The redox chemistry of this compound involves the transition of manganese between different oxidation states. The active Mn(VI) species in BaMnO₄ is reduced during the oxidation of a substrate. Spectroscopic studies suggest a reduction to a Mn(IV) species. researchgate.net

In the broader context of manganese-based oxidants, the chemistry of intermediate manganese species is complex. For example, in permanganate (B83412) oxidations, Mn(V) and Mn(VI) are known intermediates, though their chemistry in aqueous solutions is limited except at high pH. rsc.org The disproportionation of this compound itself in mildly acidic solutions to form barium permanganate (Mn(VII)) and manganese dioxide (Mn(IV)) further illustrates the accessibility of different manganese oxidation states. wikipedia.org This transformation underscores the potential for various manganese species to be involved as intermediates in reactions that start with this compound, depending on the specific reaction conditions.

Scope and Limitations of this compound as an Oxidant in Functional Group Transformations

Oxidation of Primary and Secondary Alcohols to Carbonyl Compounds by this compound

This compound is a versatile and efficient reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. acsgcipr.orgglobalauthorid.com This transformation is a fundamental reaction in organic synthesis.

The reagent is particularly effective for the oxidation of activated alcohols, such as benzylic and allylic alcohols. x-mol.netrsc.org It has been reported to be a more reproducible oxidant than the commonly used manganese dioxide. acsgcipr.org The reactions are typically carried out under heterogeneous conditions in non-aqueous media. researchgate.netoup.com

This compound's utility extends to various types of alcohols, including propargylic alcohols and acyloins, which are also converted to their corresponding carbonyl compounds. x-mol.netresearchgate.net One of the significant advantages of this compound is its selectivity; it does not typically oxidize saturated hydrocarbons, alkenes, or unsaturated ketones under the conditions used for alcohol oxidation. researchgate.netwikipedia.org This allows for the selective oxidation of hydroxyl groups in complex molecules containing other potentially oxidizable functional groups.

The general reaction conditions involve stirring the alcohol with an excess of this compound in an organic solvent, such as dichloromethane, at room temperature. harvard.edu The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).

Below is a table summarizing the oxidation of various primary and secondary alcohols to carbonyl compounds using this compound.

Substrate (Alcohol)Product (Carbonyl Compound)Reaction ConditionsYield (%)Reference
Benzyl alcoholBenzaldehydeBaMnO₄, CH₂Cl₂95 harvard.edu
4-Methoxybenzyl alcohol4-MethoxybenzaldehydeBaMnO₄, solvent-free95 researchgate.net
Cinnamyl alcoholCinnamaldehydeBaMnO₄, CH₂Cl₂92 harvard.edu
1-PhenylethanolAcetophenoneBaMnO₄, CH₂Cl₂98 oup.com
CyclohexanolCyclohexanoneBaMnO₄, CH₂Cl₂90 oup.com

Oxidative Cleavage Reactions Facilitated by this compound

This compound has demonstrated utility in facilitating oxidative cleavage reactions, a crucial transformation in organic synthesis for breaking carbon-carbon bonds. A significant application is the oxidative cleavage of 1,2-diols (vicinal diols). This reaction typically proceeds through the formation of a cyclic manganese ester intermediate, which then fragments to yield two carbonyl-containing molecules, such as aldehydes or ketones, depending on the structure of the diol. rsc.orgmasterorganicchemistry.comcsic.esyale.edu While reagents like periodic acid and lead tetraacetate are classic choices for this transformation, this compound offers a solid, heterogeneous alternative.

One of the notable applications of this compound in this area is the oxidative cyclization of certain diols to form lactones, which inherently involves a cleavage and re-formation of bonds. wikipedia.orgcitychemical.com For instance, the oxidation of 1,6-diols can lead to the formation of δ-lactones. This process involves the oxidation of one of the alcohol groups to an aldehyde, which then undergoes intramolecular hemiacetal formation, followed by the oxidation of the hemiacetal to the lactone.

Furthermore, this compound is capable of oxidizing α-hydroxy ketones. In this reaction, the bond between the carbonyl carbon and the hydroxyl-bearing carbon is cleaved, leading to the formation of a carboxylic acid and another carbonyl compound. This reactivity is particularly useful in the degradation of complex molecules for structural elucidation or in the synthesis of smaller, functionalized fragments. thieme-connect.de

Table 1: Examples of Oxidative Cleavage Reactions with this compound

Substrate TypeProduct(s)Reaction ConditionsReference(s)
1,2-DiolsAldehydes and/or KetonesDichloromethane, Reflux rsc.org
Diols (e.g., 1,6-diols)LactonesDichloromethane, Reflux wikipedia.orgcitychemical.comresearchgate.net
α-Hydroxy KetonesCarboxylic Acid and KetoneDichloromethane, Reflux thieme-connect.de

Selective Oxidation of Heteroatoms (e.g., sulfur, nitrogen) using this compound

This compound exhibits valuable selectivity in the oxidation of heteroatoms, particularly sulfur and nitrogen, without affecting other sensitive functional groups. wikipedia.org

Sulfur Oxidation: A primary application in sulfur chemistry is the oxidation of thiols (R-SH) to disulfides (R-S-S-R). wikipedia.orgcitychemical.com This oxidative coupling is a fundamental transformation and is efficiently achieved using this compound, often under mild and solvent-free conditions. researchgate.net The reaction is generally clean and provides high yields of the corresponding disulfide.

Nitrogen Oxidation: In the realm of nitrogen-containing compounds, this compound is instrumental in the synthesis of various nitrogen heterocycles through oxidative pathways. beilstein-journals.org It is effectively used in the oxidative cyclization of substrates to form benzimidazoles, benzoxazoles, and benzothiazoles. beilstein-journals.orgx-mol.net This process typically involves the oxidation of an intermediate Schiff's base, formed from the condensation of an o-substituted aniline (B41778) (with -NH₂, -OH, or -SH) and an aldehyde, followed by cyclization and dehydrogenation. beilstein-journals.orgd-nb.info this compound has also been employed in the oxidation of thiazolines and oxazolines to their corresponding aromatic thiazoles and oxazoles. x-mol.netresearchgate.net

Table 2: Selective Heteroatom Oxidation by this compound

HeteroatomSubstrateProductSignificanceReference(s)
SulfurThiolsDisulfidesFundamental transformation in organic and peptide chemistry. wikipedia.orgcitychemical.comresearchgate.net
NitrogenBenzylideneamino anilines/phenols/thiophenolsBenzimidazoles/Benzoxazoles/BenzothiazolesSynthesis of biologically active heterocyclic compounds. beilstein-journals.orgx-mol.net
NitrogenThiazolines/OxazolinesThiazoles/OxazolesAromatization to form stable heterocyclic systems. x-mol.netresearchgate.net

Oxidation of Aromatic Amines, Hydroquinones, and Phosphines by this compound

This compound is a highly effective reagent for the selective oxidation of several key functional groups, including aromatic amines, hydroquinones, and phosphines. researchgate.net

Aromatic Amines: Aromatic primary amines are readily oxidized by this compound to form the corresponding azo compounds. wikipedia.orgcitychemical.com This transformation is a valuable method for synthesizing azo dyes and other functional materials. The reaction is typically carried out in a non-polar solvent like dichloromethane or benzene.

Hydroquinones: Hydroquinone (B1673460) is efficiently and selectively oxidized to p-benzoquinone using this compound. wikipedia.orgcitychemical.com This reaction is clean and high-yielding, providing a reliable method for generating this important class of compounds, which are versatile dienophiles in Diels-Alder reactions and key components in various redox systems.

Phosphines: Tertiary phosphines, such as triphenylphosphine (B44618), are smoothly oxidized to their corresponding phosphine (B1218219) oxides by this compound. researchgate.net This reaction is often quantitative and can be used to remove phosphines from a reaction mixture or to prepare phosphine oxides for further use.

Table 3: Oxidation of Aromatic Amines, Hydroquinones, and Phosphines

SubstrateProductReaction ConditionsYield (%)Reference(s)
Aromatic AminesAzo CompoundsDichloromethane, RefluxGood to Excellent wikipedia.orgcitychemical.com
Hydroquinonep-BenzoquinoneDichloromethane, RefluxExcellent wikipedia.orgcitychemical.com
TriphenylphosphineTriphenylphosphine OxideDichloromethane, RefluxGood researchgate.net

Dehydrogenation Reactions Mediated by this compound

Dehydrogenation is a critical process for the aromatization of heterocyclic compounds and the synthesis of unsaturated systems. This compound serves as an effective mediator for such reactions. beilstein-journals.orgd-nb.info

A significant application is the aromatization of Hantzsch 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridine (B92270) derivatives. researchgate.net 1,4-DHPs are an important class of compounds, with many exhibiting significant biological activity. Their oxidation to the aromatic pyridine core is a key synthetic step.

This compound is also employed in the oxidative dehydrogenation of various nitrogen-containing heterocycles. beilstein-journals.orgd-nb.info For instance, it facilitates the synthesis of quinazolines from 1,2,3,4-tetrahydroquinazolines. d-nb.info The reaction mechanism involves the removal of two hydrogen atoms, leading to the formation of a more stable, aromatic system. This approach is part of a broader strategy for accessing diverse nitrogen heteroarenes from their saturated or partially saturated precursors. beilstein-journals.orgd-nb.infonih.gov

Table 4: Dehydrogenation Reactions with this compound

Substrate ClassProduct ClassSignificanceReference(s)
1,4-DihydropyridinesPyridinesAromatization of biologically relevant scaffolds. researchgate.net
Tetrahydro-β-carbolinesβ-CarbolinesSynthesis of alkaloids and related compounds. d-nb.info
1,2,3,4-TetrahydroquinazolinesQuinazolinesAccess to important nitrogen-containing heteroaromatics. d-nb.info

Regeneration and Recyclability Strategies for Spent this compound Oxidant

The development of sustainable chemical processes necessitates the ability to regenerate and recycle reagents. For solid-supported oxidants like this compound, this is a critical consideration for both economic and environmental reasons. During oxidation reactions, the Mn(VI) in this compound is typically reduced to lower oxidation states, most commonly Mn(IV) in the form of manganese dioxide (MnO₂). acsgcipr.orgresearchgate.net

Methods for Reoxidizing Reduced Manganese Species from this compound Reactions

The regeneration of active BaMnO₄ from the spent MnO₂ involves the re-oxidation of the manganese(IV) species back to manganese(VI). Several approaches can be considered for this transformation.

One potential method involves a hydrothermal reaction. It has been shown that this compound can be converted to barium permanganate (containing Mn(VII)) via a hydrothermal reaction with carbon dioxide. researchgate.net While this produces a higher oxidation state, it suggests that hydrothermal conditions could be adapted for the controlled re-oxidation of Mn(IV) to Mn(VI).

Another strategy involves adapting procedures used in the industrial synthesis of permanganates. The synthesis of potassium manganate involves the fusion of MnO₂ with potassium hydroxide (B78521) in the presence of an oxidizing agent (like air or potassium nitrate), followed by electrolytic oxidation to permanganate. chemicalforums.com A similar principle could be applied to regenerate this compound, potentially through a high-temperature fusion of the spent manganese dioxide with a barium salt and a suitable base, followed by a controlled oxidation step.

Furthermore, studies on the rechargeability of manganese dioxide batteries have shown that certain additives, such as bismuth or barium compounds, can suppress the formation of electrochemically inactive manganese phases like hausmannite (Mn₃O₄) and promote the re-oxidation of reduced manganese species. researchgate.net These findings could inform the development of more robust and recyclable this compound systems. For instance, biological regeneration methods are also being explored, where microorganisms are used to re-oxidize reduced manganese species under mild, oxygen-limiting conditions. nih.gov

Design of Regenerable this compound Systems for Continuous Flow Processes

The use of heterogeneous reagents like this compound is highly amenable to continuous flow chemistry, which offers advantages in terms of safety, scalability, and process control. A key challenge in using solid reagents in flow systems is the potential for reactor blockage. hybrid-chem.com

Research has demonstrated the use of this compound in microwave-assisted continuous flow reactors for the oxidative cyclization of diols to lactones. acs.org Such systems allow for precise temperature control and enhanced reaction rates. To manage the solid nature of the oxidant, wider-bore tubing or specialized reactor designs that can handle slurries are necessary. hybrid-chem.com

For a truly continuous and recyclable process, a closed-loop system could be envisioned. In such a setup, the solid this compound would be packed into a column (a packed-bed reactor). The substrate solution would flow through the column, where the oxidation reaction occurs. The spent oxidant (containing MnO₂) would remain in the column. Periodically, the flow of the substrate would be stopped, and a regeneration solution would be passed through the column to re-oxidize the Mn(IV) back to BaMnO₄ in situ. After the regeneration step, the column would be ready for further oxidation reactions. The design of such a system would need to carefully consider the kinetics of both the oxidation and regeneration steps, as well as the stability of the solid support under repeated cycling. The development of such regenerable systems is a key area of research for making oxidation chemistry more sustainable. acs.orgnih.gov

Catalytic Applications and Active Site Engineering of Barium Manganate Materials

Heterogeneous Catalysis by Supported and Bulk Barium Manganate (B1198562) Catalysts

Barium manganate, in both bulk and supported forms, serves as a robust catalyst for a variety of oxidation reactions. The engineering of these catalytic systems, from their initial design to their characterization under operational conditions, is crucial for optimizing their performance and lifespan.

The design of this compound catalysts focuses on maximizing active surface area, enhancing redox properties, and ensuring stability. Several synthesis and immobilization techniques are employed to achieve these goals.

Co-precipitation: This is a common method for synthesizing mixed oxide catalysts like BaMnOₓ. It involves the simultaneous precipitation of precursors, suchs as barium and manganese nitrates, from a solution, leading to a homogeneous distribution of the metal ions in the final material. acs.orgfigshare.com This technique allows for good control over the catalyst's composition.

Wet Impregnation: This technique is often used to load an active species onto a pre-formed support or to add a promoter to a catalyst. For instance, cobalt has been added to BaMnOₓ catalysts using wet impregnation to enhance redox properties. acs.orgfigshare.comacs.org

Sol-Gel Method: The sol-gel process, particularly adapted to aqueous media, can be used to synthesize perovskite-type BaMnO₃ catalysts. nih.gov This method offers control over the catalyst's texture and composition at the molecular level.

Mechanochemical Method: This facile and novel solid-state preparation involves the mechanical mixing of precursors, such as barium and manganese nitrates with ammonium (B1175870) carbonate, in a mortar. researchgate.net This method has been used to create BaO-MnOₓ mixed oxide catalysts for methane (B114726) combustion. researchgate.net

Supported Catalysts: To improve dispersion and stability, this compound can be immobilized on high-surface-area supports. Materials like montmorillonite (B579905) KSF or silica (B1680970) are used to support this compound, which is particularly effective for the oxidation of alcohols under microwave irradiation. researchgate.net Another approach involves supporting atomically dispersed barium hydride on magnesium oxide (MgO) for specialized applications like the deuteration of alkylarenes. nih.gov

These diverse methods allow for the tailoring of catalyst properties, such as crystallite size, surface area, and the nature of active sites, to suit specific reaction demands. figshare.comacs.orgohsu.edu

This compound-based catalysts have demonstrated high efficiency in crucial environmental and organic synthesis reactions.

Soot Oxidation: Manganese-based oxides are widely investigated for catalytic soot combustion, a key process for controlling particulate matter emissions from engines. researchgate.net The addition of barium significantly enhances this activity. Barium-promoted manganese oxide catalysts (BaMnOₓ) exhibit better performance than their unpromoted counterparts. acs.org The introduction of barium can increase the catalyst's capacity to store nitrogen oxides (NOₓ) at lower temperatures (200–380 °C). figshare.comacs.org This stored NOₓ is subsequently released as nitrogen dioxide (NO₂) at higher temperatures (380–500 °C), and this additional NO₂ is a powerful oxidant that significantly accelerates soot combustion. acs.orgfigshare.comacs.org

Further promotion with elements like cobalt can enhance the redox properties of the BaMnOₓ catalyst, which is a critical factor for its performance. figshare.comacs.org The synergistic effect between the enhanced redox properties from cobalt and the NOₓ storage-desorption ability from barium leads to excellent catalytic activity. acs.org For example, a 4% Co/BaMnOₓ catalyst achieved 50% soot conversion (T₅₀) at a temperature of 402 °C. acs.orgfigshare.com Similarly, doping BaMnO₃ perovskites with cerium (e.g., Ba₀.₉Ce₀.₁MnO₃) has been shown to improve soot oxidation performance compared to the raw BaMnO₃. mdpi.com

Catalytic Performance of this compound-Based Catalysts in Soot Oxidation
CatalystReaction ConditionsT₅₀ (°C)Key FindingReference
MnOₓNO mixture gas, loose contact436Baseline manganese oxide activity. acs.org
BaMnOₓNO mixture gas, loose contact419Barium promotion enhances catalytic activity over MnOₓ. acs.org
4% Co/BaMnOₓ1000 ppm NO/10% O₂/N₂ gas flow402Cobalt promotion significantly lowers the T₅₀ due to improved redox properties. acs.orgfigshare.com
BaMnO₃1% O₂/He710Baseline perovskite activity. mdpi.com
Ba₀.₉Ce₀.₁MnO₃1% O₂/He641Cerium doping improves the catalytic performance of the perovskite structure. mdpi.com

Organic Transformations: this compound (BaMnO₄) is a powerful and selective oxidizing agent in organic synthesis, often used as a substitute for manganese dioxide (MnO₂) due to its higher efficiency and more favorable stoichiometry. wikipedia.org It is effective for a wide range of transformations under heterogeneous conditions: researchgate.netwikipedia.org

Oxidation of primary and secondary alcohols to aldehydes and ketones.

Conversion of diols to lactones.

Oxidative coupling of thiols to disulfides.

Transformation of aromatic amines into azo-compounds.

Oxidation of hydroquinone (B1673460) to p-benzoquinone.

Conversion of benzylamine (B48309) to benzaldehyde.

It exhibits notable selectivity, as it does not typically oxidize saturated hydrocarbons, alkenes, or unsaturated ketones. wikipedia.org The oxidation of aromatic aldehydes to their corresponding carboxylic acids proceeds smoothly, although aliphatic aldehydes may undergo polymerization. researchgate.net

Catalyst deactivation is a critical issue that limits the industrial application of catalytic processes. For this compound and related systems, deactivation can occur through several mechanisms, including poisoning, thermal degradation, and fouling by coke or other deposits. mdpi.comresearchgate.net

Sulfur Poisoning: In applications like diesel soot oxidation, sulfur compounds present in the exhaust can poison the catalyst. For related Ba,K/CeO₂ systems, SO₂ leads to the formation of stable potassium sulfate (B86663) (K₂SO₄), which deactivates the catalyst. conicet.gov.ar However, a beneficial interaction between barium and potassium has been observed; in the presence of NOₓ, barium nitrate (B79036) can form, which then reacts with potassium sulfate to regenerate active potassium nitrate (KNO₃) and form stable barium sulfate (BaSO₄), thus preserving the catalyst's activity for soot combustion. conicet.gov.ar

Coke Formation: In high-temperature hydrocarbon reactions, carbon deposition (coking) can block active sites and pores. The addition of barium to catalysts, such as Ni-based systems for dry reforming, has been shown to suppress coke formation. mdpi.com Barium carbonate (BaCO₃) can be effective in oxidizing carbon deposits at higher temperatures. acs.org

Thermal Degradation (Sintering): At high operating temperatures, catalyst particles can agglomerate, leading to a loss of active surface area. The formation of stable phases, such as barium hexa-aluminate when barium is added to alumina (B75360) supports, can improve thermal stability. acs.org

Regeneration Strategies: Regeneration aims to restore the catalyst's activity. For sulfur poisoning, regeneration of commercial SCR catalysts has been achieved by washing and controlled sulphation. mdpi-res.com For deactivation caused by both coking and sulfate formation, regeneration can sometimes be accomplished through oxidation/reduction cycles to burn off coke and decompose sulfates. mdpi.com

To understand how catalysts function and deactivate, in-situ and operando spectroscopy techniques are indispensable. chemcatbio.orgresearchgate.net These methods allow researchers to observe the catalyst's physical and chemical state under realistic reaction conditions. european-mrs.comnih.gov

Temperature-Programmed Techniques: Hydrogen-temperature programmed reduction (H₂-TPR) and oxygen-temperature programmed desorption (O₂-TPD) are widely used to probe the redox properties of this compound catalysts. figshare.comacs.org H₂-TPR profiles of Ba-Mn perovskites reveal reduction peaks associated with the transition of Mn(IV)/Mn(III) to Mn(II), providing insight into the catalyst's reducibility. nih.gov O₂-TPD helps to identify different types of surface and lattice oxygen species and their thermal stability, which is crucial for oxidation reactions. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements on the catalyst surface. figshare.comacs.org It has been used to confirm that the introduction of promoters like cobalt into BaMnOₓ enhances its redox properties. figshare.comacs.org

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the catalyst. It can confirm changes in the catalyst's structure, such as decreased crystallinity or the formation of new phases, upon the addition of promoters like barium and cobalt. figshare.comacs.org

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can provide information about the molecular structure of species on the catalyst surface, helping to identify reaction intermediates and understand reaction mechanisms. chemcatbio.orgeuropean-mrs.com

By combining these techniques, a detailed picture of the active sites—often involving specific manganese oxidation states and labile oxygen species—and the dynamic changes they undergo during catalysis can be constructed. researchgate.net

Catalyst Deactivation and Regeneration Mechanisms for this compound Systems

Electrocatalytic Applications of this compound-Based Electrodes

The unique electronic properties of this compound-based materials also make them promising candidates for electrocatalysis, particularly for reactions central to energy storage and conversion, such as the oxygen evolution and reduction reactions.

Oxygen Reduction Reaction (ORR): The ORR is a key reaction in fuel cells and metal-air batteries. Perovskite-type oxides containing manganese are known to be effective electrocatalysts for ORR. A study of Lanthanum this compound (La₀.₅Ba₀.₅MnO₃) in an alkaline medium showed that it catalyzes the reduction of oxygen. scientific.netdntb.gov.ua At low overpotentials, the reaction is believed to proceed via dissociative chemisorption of oxygen. scientific.netscientific.net At higher overpotentials, the formation of peroxide species was observed. scientific.net

Electrocatalytic Parameters for ORR on Lanthanum this compound (La₀.₅Ba₀.₅MnO₃)
ParameterValueSignificanceReference
Apparent Exchange Current Density (j₀)4 x 10⁻⁸ A·cm⁻²Indicates the intrinsic rate of the ORR at equilibrium potential. scientific.net
Tafel Slope0.115 V/decadeProvides insight into the rate-determining step of the reaction mechanism. scientific.net

Oxygen Evolution Reaction (OER): The OER is the anodic reaction in water electrolysis and is often the bottleneck due to its slow kinetics. This compound in a high valence state, specifically Ba₃(MnO₄)₂, has been investigated as an efficient anode electrocatalyst for proton-conducting solid oxide steam electrolysis cells. researchgate.net Its superior performance was attributed to the high-valence Mn⁵⁺ cations, which possess abundant unoccupied 3d states. These states are favorable for charge transfer interactions with water molecules, facilitating water adsorption and extending the reaction sites beyond the traditional triple-phase boundary. researchgate.net

Furthermore, barium is a key component in some of the most active perovskite OER catalysts, such as Ba₀.₅Sr₀.₅Co₀.₈Fe₀.₂O₃₋δ (BSCF). acs.org While not a manganate, the principles are relevant. Operando studies on BSCF have shown that during the OER, a dynamic self-assembled active layer rich in cobalt oxyhydroxide forms on the surface, which is responsible for the high catalytic activity. acs.org Similarly, BaNiO₃ has been identified as a highly active, non-precious electrocatalyst for OER in alkaline media. chemrxiv.org These findings highlight the critical role that barium-containing oxides can play in designing advanced electrocatalysts for water oxidation.

This compound as an Electrocatalyst for Organic Transformations

This compound (BaMnO₃) has demonstrated its utility as a versatile and efficient electrocatalyst in a variety of organic transformations. Its application spans from the oxidation of alcohols to the synthesis of complex organic molecules. The electrochemical approach offers a milder and often more selective alternative to traditional chemical oxidation methods. researchgate.netrsc.org

The electrocatalytic oxidation of alcohols to their corresponding carbonyl compounds is a prominent application of this compound. researchgate.netresearchgate.netcapes.gov.br For instance, benzylic and aromatic allylic alcohols are efficiently converted to aldehydes and ketones. researchgate.netresearchgate.net This process is often carried out in a biphasic medium, which can enhance product yields, ranging from 83-99% for primary alcohols, and facilitate catalyst regeneration and reuse. researchgate.net The mechanism is believed to involve the coordination of the alcohol to the manganese(VI) center, followed by an elimination step to form the carbonyl compound and a reduced manganese(IV) species. acsgcipr.org

Beyond simple oxidations, this compound facilitates more complex tandem reactions. One such example is the one-pot, tandem oxidation–Wittig reaction, where alcohols are oxidized in situ and subsequently react with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and an ethyl bromoacetate. researchgate.net This method streamlines the synthesis of α,β-unsaturated esters without the need for an external base. researchgate.net

Furthermore, this compound has been employed in the oxidative cyclization of benzylideneamino anilines, phenols, and thiophenols to synthesize important heterocyclic compounds like benzimidazoles, benzoxazoles, and benzthiazoles. researchgate.net It also catalyzes the oxidative coupling of thiols to form symmetrical disulfides and the aromatization of 1,4-dihydropyridine (B1200194) derivatives. researchgate.net The versatility of this compound as an electrocatalyst is underscored by its ability to mediate a range of organic transformations under relatively mild conditions. researchgate.netrsc.orgresearchgate.net

Table 1: Electrocatalytic Organic Transformations using this compound

Transformation TypeSubstrateProductKey FeaturesCitation
Alcohol OxidationBenzylic and Aromatic Allylic AlcoholsAldehydes and KetonesHigh yields (83-99% for primary alcohols) in a biphasic medium. researchgate.net
Tandem Oxidation-Wittig ReactionAlcohols, Triphenylphosphine, Ethyl Bromoacetateα,β-Unsaturated EstersOne-pot synthesis without an external base. researchgate.net
Oxidative CyclizationBenzylideneamino Anilines, Phenols, ThiophenolsBenzimidazoles, Benzoxazoles, BenzthiazolesEfficient synthesis of heterocyclic compounds. researchgate.net
Oxidative CouplingThiolsSymmetrical Disulfides- researchgate.net
Aromatization1,4-Dihydropyridine DerivativesPyridine (B92270) Derivatives- researchgate.net

Photocatalytic Activity of this compound Composites under Irradiation

This compound (BaMnO₃) exhibits semiconductor properties that make it a candidate for photocatalytic applications, particularly in light-driven reactions. researchgate.net As a perovskite-based material, it displays n-type semiconductor behavior, which is often attributed to the presence of oxygen vacancies and some structural disorder. researchgate.net The ability of a semiconductor to act as a photocatalyst is fundamentally linked to its electronic band structure, specifically the energy difference between the valence band (VB) and the conduction band (CB), known as the band gap. encyclopedia.pub

When a semiconductor like this compound absorbs photons with energy equal to or greater than its band gap, electrons are excited from the VB to the CB, leaving behind positively charged holes in the VB. encyclopedia.pubnih.gov These photogenerated electron-hole pairs are the primary drivers of photocatalytic reactions. The electrons in the conduction band can participate in reduction reactions, while the holes in the valence band can induce oxidation. nih.gov

The band gap of a semiconductor material dictates the wavelength of light it can absorb. wikipedia.org Materials with a wide band gap primarily absorb in the ultraviolet (UV) region of the solar spectrum, while those with a narrower band gap can utilize the more abundant visible light. acs.org The band gap of pure this compound can be influenced by factors such as synthesis methods and doping. For instance, doping with chromium has been shown to alter the band gap of BaMnO₃. researchgate.net

The efficiency of photocatalysis is also dependent on the lifetime of the photogenerated electron-hole pairs. A longer lifetime allows more time for the charge carriers to migrate to the catalyst surface and participate in redox reactions. nih.gov The semiconductor properties of this compound, including its band structure and charge carrier dynamics, are central to its potential in harnessing light energy for chemical transformations. researchgate.netencyclopedia.pub

To enhance the photocatalytic efficiency of this compound, it is often combined with other materials to form composites. This approach aims to improve charge separation, broaden the light absorption range, and provide more active sites for reactions. The synergistic effects between this compound and other photocatalytic components can lead to a significant improvement in performance compared to the individual materials. nih.govbohrium.com

One common strategy is to form heterojunctions between this compound and another semiconductor, such as titanium dioxide (TiO₂) or graphitic carbon nitride (g-C₃N₄). nih.gov When these materials with different band structures are in contact, an internal electric field can be established at the interface. This field facilitates the separation of photogenerated electron-hole pairs, with electrons moving to one material and holes to the other, thereby reducing recombination. nih.gov For example, in a BaMnO₃/TiO₂ composite, if the band alignment is favorable, electrons from the conduction band of BaMnO₃ could migrate to the conduction band of TiO₂, while holes move in the opposite direction. This enhanced charge separation increases the quantum efficiency of the photocatalytic process.

Another approach involves the use of conductive materials like graphene or carbon nanotubes as a support or component in the composite. rsc.org These materials can act as electron acceptors and transporters, further promoting the separation of charge carriers and providing a large surface area for the adsorption of reactants. rsc.org

Semiconductor Properties of this compound for Light-Driven Reactions

Structure-Activity Relationships in this compound Catalysis

The catalytic performance of this compound is intricately linked to its physical properties, including crystallinity, morphology, and surface area. These factors collectively determine the number and accessibility of active sites, which are crucial for efficient catalysis. figshare.commdpi.com

Crystallinity: The degree of crystallinity can significantly impact catalytic activity. In some cases, a well-defined crystalline structure is essential for providing the specific coordination environments required for catalysis. researchgate.net For instance, the hexagonal phase of BaMnO₃ has been identified as a key crystalline phase. researchgate.net However, in other applications, amorphous or poorly crystalline materials may exhibit higher activity due to a higher concentration of defects and unsaturated coordination sites, which can act as active centers. figshare.commdpi.com The calcination temperature during synthesis plays a critical role in determining the final crystallinity of the material. researchgate.netmdpi.com

Morphology: The shape and size of this compound particles, collectively known as morphology, also play a vital role. Different morphologies, such as nanorods, nanofibers, or spherical particles, expose different crystal facets and have varying surface-to-volume ratios. researchgate.netbohrium.com For example, the synthesis of BaMnO₃ nanofibers via electrospinning has been explored to create materials with a high aspect ratio and potentially enhanced catalytic properties. researchgate.net The morphology can influence the diffusion of reactants and products, as well as the interaction with light in photocatalytic applications. bohrium.com

Surface Area: A high specific surface area is generally desirable for heterogeneous catalysts as it provides more sites for the adsorption of reactants and subsequent catalytic reactions. mdpi.comsciengine.com Synthesis methods that yield smaller particle sizes or porous structures typically result in higher surface areas. diva-portal.org For instance, supercritical drying has been employed to prepare BaMnₓAl₁₂₋ₓO₁₉₋δ with a higher surface area compared to conventional drying methods. sciengine.com However, it is important to note that a high surface area alone does not guarantee high activity; the nature and density of the active sites on the surface are equally important. mdpi.com The interplay between these three factors—crystallinity, morphology, and surface area—is complex, and optimizing one often affects the others. Therefore, a holistic approach to material design is necessary to maximize the catalytic performance of this compound. researchgate.netfigshare.commdpi.com

Table 2: Influence of Physicochemical Properties on this compound Catalysis

PropertyInfluence on Catalytic ActivityControlling FactorsCitation
CrystallinityAffects the nature and density of active sites. Well-defined structures can provide specific coordination environments, while amorphous materials may have more defects.Synthesis method, calcination temperature. researchgate.netfigshare.commdpi.com
MorphologyDetermines the exposed crystal facets, surface-to-volume ratio, and diffusion pathways for reactants and products.Synthesis technique (e.g., electrospinning, co-precipitation). researchgate.netbohrium.com
Surface AreaA higher surface area generally leads to more available active sites for reactant adsorption and reaction.Particle size, porosity, drying method (e.g., supercritical drying). mdpi.comsciengine.com

Defects and non-stoichiometry within the crystal lattice of this compound can play a pivotal role in enhancing its catalytic performance. These imperfections can create active sites, modify the electronic structure, and improve ionic mobility, all of which can contribute to increased catalytic activity. fiveable.memdpi.com

Defects as Active Sites: Point defects, such as oxygen vacancies, are among the most influential defects in oxide catalysts. mdpi.comnih.gov Oxygen vacancies can act as active sites for the adsorption and activation of reactant molecules. researchgate.net For instance, in oxidation reactions, they can facilitate the transfer of lattice oxygen to the substrate. nih.gov The presence of oxygen vacancies has been shown to enhance the catalytic activity of manganese oxides in various reactions. bohrium.comnih.gov

Modification of Electronic Structure: Non-stoichiometry, which refers to a deviation from the ideal chemical formula, is often associated with the presence of defects. fiveable.mearxiv.org For example, an oxygen-deficient this compound (BaMnO₃₋δ) will have a different Mn³⁺/Mn⁴⁺ ratio compared to the stoichiometric compound. This change in the oxidation state of manganese alters the electronic properties of the material, which can, in turn, affect its catalytic behavior. mdpi.comarxiv.org The creation of defects can also introduce new energy levels within the band gap of semiconductor catalysts, potentially improving their ability to absorb visible light. acs.org

Enhanced Ionic Mobility: Defects can also enhance the mobility of ions within the crystal lattice. mdpi.com In reactions involving the transport of oxygen ions, such as in solid oxide fuel cells or certain oxidation reactions, a higher ionic conductivity can lead to improved catalytic performance. Non-stoichiometry in the A-site of the perovskite structure (e.g., Ba-deficient Ba₁₋ₓMnO₃) can also lead to the formation of oxygen vacancies to maintain charge neutrality, thereby influencing the catalytic properties. mdpi.com

The controlled introduction of defects and non-stoichiometry through methods like doping, varying synthesis conditions (e.g., temperature, oxygen partial pressure), or post-synthesis treatments is a key strategy for engineering more efficient this compound catalysts. fiveable.meacs.org Understanding the precise role of different types of defects is crucial for the rational design of advanced catalytic materials. fiveable.meacs.org

Advanced Analytical and Spectroscopic Techniques for Investigating Barium Manganate Reactivity

Real-Time Monitoring of Barium Manganate (B1198562) Reactions using In-Situ Spectroscopy

In-situ spectroscopy allows for the observation of chemical reactions as they happen, without the need to isolate intermediates or disrupt the reaction system. This provides a dynamic picture of the catalytic process.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Raman Spectroscopy are powerful non-destructive techniques for studying the surface of solid catalysts like barium manganate. They provide information about the vibrational modes of adsorbed molecules and surface species, enabling the identification of reaction intermediates and the elucidation of reaction pathways.

In the context of oxidation reactions catalyzed by manganese oxides, DRIFTS is instrumental in identifying adsorbed surface species and their evolution under reaction conditions. mdpi.com For instance, in the oxidation of alcohols, DRIFTS can detect the formation of alkoxy intermediates on the catalyst surface. Similarly, in the oxidation of nitrogen oxides (NOx), DRIFTS, often used in operando mode, can track the formation of nitrite (B80452) and nitrate (B79036) species on the catalyst surface, providing insights into the storage and reduction mechanisms. researchgate.netsemanticscholar.org While specific DRIFTS studies focusing solely on this compound are not extensively detailed in the provided results, the principles from studies on related manganese and barium-containing catalysts are directly applicable. For example, in studies of NOx storage on BaCO₃, DRIFT spectra revealed the formation of NO adducts. researchgate.net

Raman spectroscopy complements DRIFTS by being particularly sensitive to the vibrations of the metal-oxygen bonds within the manganate structure and to certain adsorbed species. In-situ Raman has been used to study the mechanism of NO₂ storage in barium oxide, a component related to this compound catalysts, by following the temporal changes in the material's composition. researchgate.netacs.org The technique can also identify changes in the manganese oxidation state through shifts in the Mn-O stretching frequencies. For example, a vacancy-mediated pathway for NO oxidation on spinel catalysts has been proposed based on in-situ DRIFTS and in-situ Raman spectra. researchgate.net

Table 1: Application of DRIFTS and Raman in Analyzing Reactions on Manganate-Related Catalysts

TechniqueApplicationKey Findings/Observations
In-situ DRIFTSNOx Adsorption on Ba-containing catalystsIdentification of surface nitrite and nitrate species, elucidating storage mechanisms. researchgate.netsemanticscholar.org
In-situ DRIFTSOxidation reactions on Mn-oxide catalystsDetection of adsorbed intermediates like alkoxides and analysis of their transformation kinetics. mdpi.com
In-situ RamanNO₂ Storage on BaO/MgOReal-time monitoring of compositional changes during the storage and reduction process. researchgate.netacs.org
In-situ RamanOxidation on Spinel CatalystsProposed a vacancy-mediated pathway for NO oxidation based on spectral evidence. researchgate.net

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that is highly sensitive to the local electronic and geometric structure of the absorbing atom. It is particularly valuable for studying amorphous materials and for tracking changes in the oxidation state and coordination environment of manganese in this compound during a reaction. mdpi.comscience.gov XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information about the oxidation state and coordination geometry of the manganese atoms. nih.gov A shift in the absorption edge energy to higher values (a "blue shift") typically indicates an increase in the oxidation state of the metal. researchgate.netrsc.org For this compound, which contains Mn(VI), XANES can be used to monitor its reduction to lower oxidation states (e.g., Mn(IV), Mn(III), Mn(II)) as it oxidizes a substrate. Conversely, it can also track the re-oxidation of the reduced manganese species by a co-oxidant, thus providing a complete picture of the catalytic cycle. L-edge XAS is particularly powerful for determining not just the oxidation state but also the spin state of 3d transition metals like manganese. mdpi.com

EXAFS provides information about the local atomic structure around the manganese atom, including bond distances and coordination numbers. nih.gov During a reaction, changes in the EXAFS spectrum can reveal the formation and breaking of bonds between the manganese center and the substrate molecules or reaction intermediates. For example, in-situ XAS studies on bifunctional manganese oxide catalysts have shown substantial changes in both XANES and EXAFS spectra when the applied electrochemical potential is varied, indicating transformations between different manganese oxide phases. nih.gov

Table 2: XAS Analysis of Oxidation State and Structure in Manganese Oxides

TechniqueParameterInformation ObtainedExample Application
XANESAbsorption Edge EnergyDetermination of the average oxidation state of manganese. researchgate.netrsc.orgMonitoring the reduction of Mn(VI) in BaMnO₄ during alcohol oxidation.
L-edge XASSpectral MultipletsIdentification of specific oxidation states (e.g., Mn(II), Mn(III), Mn(IV)) and spin states. mdpi.comresearchgate.netCharacterizing the electronic structure of Mn in complex oxides. mdpi.com
EXAFSFourier Transform PeaksBond distances and coordination numbers of the Mn center. nih.govObserving structural changes in the catalyst during the oxygen evolution reaction. nih.gov

DRIFTS and Raman Spectroscopy for Surface Adsorption and Intermediate Detection on this compound

Chromatographic and Mass Spectrometric Analysis of Products and By-products from this compound Reactions

While in-situ techniques monitor the catalyst, ex-situ analysis of the reaction mixture is essential for identifying and quantifying the final products and any by-products. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are the primary tools for this purpose. mdpi.comresearchgate.net

GC-MS is suitable for the analysis of volatile and thermally stable organic compounds. In the context of this compound oxidations, it can be used to separate and identify products such as aldehydes, ketones, and disulfides formed from the oxidation of alcohols and thiols, respectively. researchgate.net The mass spectrometer provides molecular weight and fragmentation patterns, allowing for unambiguous identification of the products. researchgate.net

HPLC-MS is used for non-volatile or thermally labile compounds. mdpi.com This technique is crucial for analyzing a wider range of reaction products. For instance, in the oxidation of aromatic amines, HPLC-MS can be used to identify the resulting azo compounds. Hyphenated techniques like HPLC-ICP-MS can even provide information on the different chemical forms ('species') of an element in the reaction products. nih.gov

These chromatographic techniques are essential for determining the yield and selectivity of a reaction. For example, in a tandem oxidation-Wittig reaction using this compound, the E/Z ratio of the resulting olefin product was determined by ¹H NMR spectroscopy, but GC or HPLC would be used for quantitative analysis of the product mixture. ua.es

Table 3: Chromatographic and Mass Spectrometric Techniques for Product Analysis

TechniqueAnalyte TypeInformation ProvidedExample Use in BaMnO₄ Reactions
GC-MSVolatile organic compoundsSeparation, identification, and quantification of products and by-products. researchgate.netresearchgate.netAnalysis of aldehydes and ketones from alcohol oxidation.
HPLC-MSNon-volatile, polar, or thermally unstable compoundsSeparation and identification of complex organic molecules. mdpi.comIdentification of azo compounds from the oxidation of aromatic amines.
HPLC-ICP-MSElement speciationQuantification of different chemical forms of an element. nih.govDetermining the fate of manganese species in the reaction solution.

Electrochemical Methods for Characterizing Redox Processes Involving this compound

Electrochemical methods are powerful for investigating the redox properties of materials like this compound and for studying the kinetics and thermodynamics of electron transfer reactions. nrc.gov The primary techniques include cyclic voltammetry (CV), and various stripping voltammetry methods. nrc.govnih.gov

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For a material like this compound, which can be incorporated into an electrode, CV can reveal the potentials at which redox transitions (e.g., Mn(VI)/Mn(V), Mn(V)/Mn(IV)) occur. researchgate.net The shape of the voltammogram provides information about the reversibility and kinetics of these electron transfer processes. For example, CV has been used to study the electrochemical properties of BaMnO₃ as a supercapacitor material, demonstrating its pseudocapacitive behavior. researchgate.net While direct CV studies on BaMnO₄ are sparse in the provided results, analysis of related manganese-doped materials shows distinct electrochemical activity compared to electrochemically inactive materials like barium carbonate. researchgate.net

Stripping voltammetry is a highly sensitive technique for determining trace amounts of metal ions. academicjournals.org While typically used for analysis, the principles are relevant to understanding the deposition and stripping (dissolution) of manganese species from an electrode surface, which relates to the redox chemistry of this compound. Differential pulse cathodic stripping voltammetry, for instance, has been optimized for the determination of Mn(II). academicjournals.org

These electrochemical techniques can be coupled with spectroscopy (spectroelectrochemistry) to provide simultaneous electronic and structural information as the redox state of the this compound is systematically changed.

Table 4: Electrochemical Characterization of Manganate-Related Materials

TechniquePurposeKey Parameters MeasuredRelevance to this compound
Cyclic Voltammetry (CV)Characterize redox behaviorRedox potentials, peak currents, peak separationDetermines the potentials for Mn(VI) reduction and re-oxidation, assesses electrochemical stability. researchgate.netresearchgate.net
Galvanostatic Charge-DischargeEvaluate capacitive propertiesSpecific capacitance, energy/power density, cycle lifeCharacterizes the performance of BaMnO₃ as an electrode material for energy storage. researchgate.net
PotentiometryMeasure Redox potentialOpen circuit potential (OCP)Provides a measure of the overall redox condition of a system containing this compound. nrc.gov

Future Perspectives and Challenges in Barium Manganate Research

Emerging Applications and Unexplored Reactivity of Barium Manganate (B1198562)

While barium manganate has established applications, ongoing research is unveiling new potential uses and investigating its chemical behavior in uncharted territories.

Emerging Applications:

Electrochemical Sensors: this compound is being utilized in the development of sensitive and reliable electrochemical sensors for monitoring environmental pollutants in air and water. chemimpex.com

Battery Technology: The compound is under exploration for its potential role in advanced battery systems, with the goal of enhancing the efficiency and lifespan of rechargeable batteries. chemimpex.com

Environmental Remediation: Researchers are investigating the effectiveness of this compound in cleaning up contaminated soil and water by removing heavy metals and other toxic substances. chemimpex.com

Advanced Materials: this compound serves as a precursor or component in the synthesis of novel magnetic materials and ceramics for various industrial applications. chemimpex.comontosight.ai

Unexplored Reactivity:

The primary role of this compound in organic synthesis is as an oxidizing agent. researchgate.net Its reactivity is a subject of ongoing studies to understand its mechanisms and expand its synthetic utility. Key areas of exploration include:

Oxidation of Alcohols: It is known to convert primary and secondary alcohols into aldehydes and ketones. acsgcipr.org

Oxidation of other Functional Groups: Its utility extends to the oxidation of thiols to disulfides, aromatic amines to azo compounds, and hydroquinone (B1673460) to p-benzoquinone.

Selective Oxidation: A notable aspect is the selective oxidation of certain diols to their corresponding retrolactones. researchgate.net

The mechanism of oxidation is believed to involve the coordination of the substrate to the manganese(VI) center, followed by the elimination of the oxidized product and reduction of the manganese. Further research is needed to fully elucidate these pathways for different substrates.

Integration of Artificial Intelligence and Machine Learning in this compound Material Design

The convergence of artificial intelligence (AI) and materials science is poised to accelerate the discovery and design of new materials, including those based on this compound. researchgate.netnanografi.com

Accelerating Discovery:

AI and machine learning (ML) algorithms can analyze vast datasets from experiments and computational simulations to predict the properties of new materials. researchgate.netresearchgate.net This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error research. researchgate.net

For instance, AI models can be trained to predict properties like ionic conductivity or catalytic activity based on the material's composition and structure. researchgate.net This allows for the rapid screening of thousands of potential candidates to identify promising new materials. researchgate.net

Designing for Functionality:

Machine learning can help in designing materials with specific desired properties. mdpi.com By establishing structure-property relationships, AI can guide the synthesis of materials optimized for applications such as batteries or catalysts. researchgate.neticef.go.jp

AI can assist in interpreting experimental data and in the structural design of nanomaterials and devices. nanografi.com

The integration of AI is expected to create a new paradigm in materials informatics, enabling faster development of advanced materials like this compound for a range of technological applications. researchgate.net

Addressing Synthetic and Catalytic Challenges in this compound Chemistry

Despite its utility, challenges remain in the synthesis and catalytic applications of this compound and related materials.

Synthetic Challenges:

The preparation of pure this compound can be complex. One common method involves the reaction of potassium manganate with barium chloride. wikipedia.org Another route involves the fusion of manganese dioxide from spent dry cells with potassium hydroxide (B78521) to produce potassium manganate, which is then reacted with a barium salt.

Controlling the oxidation state of manganese during synthesis is crucial, as different oxidation states lead to different crystal structures and properties. ontosight.ai

Catalytic Challenges:

Catalyst Stability: For high-temperature applications like methane (B114726) combustion, the thermal stability of the catalyst is critical. sciengine.comresearchgate.net While manganese-substituted barium hexaaluminates show promise due to their resistance to sintering, deactivation can still occur over long periods of operation. researchgate.net

Activity and Selectivity: Enhancing the catalytic activity and selectivity of this compound-based catalysts is an ongoing area of research. sciengine.com For example, in methane combustion, achieving high conversion at lower temperatures is a key goal. researchgate.net The introduction of promoters, such as barium oxide, to manganese oxide catalysts has shown to improve low-temperature catalytic performance. researchgate.net

Understanding Reaction Mechanisms: A deeper understanding of the catalytic mechanism is essential for designing more efficient catalysts. This includes studying the role of the catalyst's structure, the nature of the active sites, and the reaction pathways.

The following table summarizes some research findings on the catalytic activity of manganese-containing materials:

Catalyst SystemApplicationKey FindingsReference
Mn-substituted barium hexaaluminatesMethane CombustionCatalytic activity increases with Mn substitution, with an optimum of around 3 Mn ions per unit cell. sciengine.com
BaO-MnOx mixed oxidesMethane Combustion10 wt% BaO-MnOx catalyst showed the best performance, with 90% methane conversion at 427 °C. researchgate.net
Mn-based catalysts with alkali/alkaline earth hydridesAmmonia SynthesisCatalytic activities were 1-3 orders of magnitude higher than Mn catalyst alone. cas.cn

Interdisciplinary Research Directions Involving this compound Systems

The future of this compound research lies in interdisciplinary collaborations that bridge different scientific fields.

Materials Science and Engineering: Continued development of this compound-based materials for electronics, energy storage, and environmental applications will require close collaboration between chemists and materials scientists. ontosight.aiamericanelements.com This includes the synthesis of high-purity materials, nanomaterials, and thin films. americanelements.com

Chemistry and Physics: Investigating the fundamental magnetic and electronic properties of this compound and related compounds is crucial for developing new functional materials. ontosight.aiiphy.ac.cn This involves techniques like X-ray diffraction and spectroscopic methods to characterize the material's structure and behavior.

Environmental Science: The application of this compound in environmental remediation for the removal of pollutants necessitates joint efforts between chemists and environmental scientists to assess its effectiveness and potential environmental impact. chemimpex.com

Cultural Heritage: The use of manganese-based pigments in historical artifacts opens up avenues for collaboration between scientists and art conservators to understand ancient technologies and develop preservation strategies. mdpi.com

Photocatalysis: Recent studies on barium titanate photocatalysts, sometimes involving manganese as a co-catalyst, for applications like carbon dioxide reduction, highlight the potential for interdisciplinary research in sustainable energy. rsc.org

By fostering these interdisciplinary connections, the scientific community can unlock the full potential of this compound and its related systems to address pressing challenges in technology, energy, and the environment.

Q & A

Q. What established methods are used to synthesize barium manganate, and how do reaction conditions influence product purity?

this compound is synthesized via alkaline precipitation, where Ba²⁺ reacts with MnO₄²⁻ under controlled pH (~0.5 M NaOH) to form BaMnO₄. Key parameters include:

  • pH : High alkalinity stabilizes MnO₄²⁻, preventing disproportionation to MnO₄⁻ or MnO₂ .
  • Temperature : Moderate temperatures (20–40°C) optimize crystallization without thermal decomposition .
  • Stoichiometry : Excess Ba²⁺ ensures complete precipitation, minimizing soluble byproducts. Post-synthesis washing with deoxygenated water removes residual ions. Characterization via XRD and SEM-EDS confirms phase purity .

Q. Which spectroscopic and diffraction techniques are most effective for characterizing this compound’s structural properties?

  • XRD : Confirms crystal structure (e.g., hexagonal vs. orthorhombic phases) and phase purity .
  • Raman/IR Spectroscopy : Identifies Mn-O vibrational modes (~750–850 cm⁻¹), distinguishing MnO₄²⁻ from MnO₄⁻ .
  • SEM-EDS : Provides morphology and elemental composition data, critical for assessing aggregation or impurities .
  • Thermal Analysis (TGA/DSC) : Evaluates stability under heating, detecting decomposition events (e.g., ~200°C) .
    Cross-referencing multiple techniques reduces instrumental biases .

Q. What are the primary applications of this compound in academic research?

  • Oxidizing Agent : Used in organic synthesis for selective oxidations (e.g., alcohol to ketone conversions) under mild conditions .
  • Catalysis : Explored in water-splitting and pollutant degradation due to Mn(VI) redox activity .
  • Electrode Material : Investigated for energy storage systems (e.g., supercapacitors) owing to its layered structure .

Advanced Research Questions

Q. How do competing redox pathways during synthesis affect this compound yield, and how can these be controlled?

The addition of Ba²⁺ suppresses MnO₄²⁻ disproportionation (e.g., 3MnO₄²⁻ + 4H⁺ → 2MnO₄⁻ + MnO₂ + 2H₂O) by precipitating BaMnO₄. Methodological considerations include:

  • In-situ Monitoring : UV-Vis spectroscopy tracks MnO₄²⁻ concentration to adjust pH dynamically .
  • Oxygen Exclusion : Conducting reactions under nitrogen prevents Mn(VI) oxidation to Mn(VII) .
  • Kinetic Studies : Rate constants for side reactions inform optimal reaction times .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from:

  • Material Heterogeneity : Variations in surface area, defect density, or trace impurities (e.g., BaCO₃). Surface-sensitive techniques (XPS, BET) quantify these factors .
  • Experimental Conditions : Differences in pH, temperature, or substrate concentration. Meta-analyses using multivariate regression identify critical variables .
  • Statistical Validation : Replication studies under standardized protocols (e.g., ISO guidelines) confirm reproducibility .

Q. What methodologies are recommended for studying the stability of this compound under varying environmental conditions?

  • Hydrothermal Aging : Exposing BaMnO₄ to high humidity/temperature simulates long-term stability. XRD and FTIR detect phase changes (e.g., hydrolysis to BaMnO₃(OH)) .
  • Electrochemical Stress Tests : Cyclic voltammetry in acidic/alkaline electrolytes evaluates Mn(VI) leaching .
  • Computational Modeling : DFT calculations predict degradation pathways, guiding experimental validation .

Methodological Best Practices

  • Data Contradiction Analysis : Use hierarchical clustering to group studies by synthesis parameters and outcomes. Outliers are flagged for re-evaluation .
  • Experimental Design : Employ factorial DoE (Design of Experiments) to isolate the impact of variables (e.g., pH, temperature) on product quality .
  • Reproducibility : Publish raw data and procedural details (e.g., stirring rate, aging time) in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.